molecular formula C12H16O2 B1345101 p-Methylbenzenebutyric acid methyl ester CAS No. 24306-23-8

p-Methylbenzenebutyric acid methyl ester

Cat. No.: B1345101
CAS No.: 24306-23-8
M. Wt: 192.25 g/mol
InChI Key: RWYCVUAUOUCQAN-UHFFFAOYSA-N
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Description

p-Methylbenzenebutyric acid methyl ester is an organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.2542 g/mol . It is a methyl ester derivative of 4-(4-tolyl)butanoic acid, characterized by the presence of a tolyl group attached to the butanoic acid chain. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Methylbenzenebutyric acid methyl ester typically involves the esterification of 4-(4-tolyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

4-(4-Tolyl)butanoic acid+MethanolAcid Catalyst4-(4-Tolyl)butanoic acid methyl ester+Water\text{4-(4-Tolyl)butanoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 4-(4-Tolyl)butanoic acid+MethanolAcid Catalyst​4-(4-Tolyl)butanoic acid methyl ester+Water

Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

p-Methylbenzenebutyric acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 4-(4-Tolyl)butanoic acid and methanol.

    Reduction: 4-(4-Tolyl)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

p-Methylbenzenebutyric acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of p-Methylbenzenebutyric acid methyl ester depends on the specific reactions it undergoes. For example, in hydrolysis, the ester is protonated by an acid catalyst, making it more susceptible to nucleophilic attack by water, leading to the formation of the corresponding acid and methanol . In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Methylbenzenebutyric acid methyl ester is unique due to the presence of the tolyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

methyl 4-(4-methylphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10-6-8-11(9-7-10)4-3-5-12(13)14-2/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYCVUAUOUCQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179042
Record name 4-(4-Tolyl)butanoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24306-23-8
Record name 4-(4-Tolyl)butanoic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024306238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Tolyl)butanoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-(p-tolyl)-butyric acid (10.0 g, 56.11 mmol) in methanol (680 mL) was treated with concentrated sulfuric acid (5.4 mL). The reaction was stirred at room temperature for 18 hour. Sodium bicarbonate (˜15 g) was added and the mixture was stirred for 15 minutes, then concentrated. The residue was dissolved in ethyl acetate/water. The organic phase was separated and washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated to give the title material (10.8 g, 100% crude) as an oil which was used for the next reaction.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
680 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Yield
100%

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